molecular formula C8H15NO B13587711 6-Azaspiro[3.5]nonan-1-ol

6-Azaspiro[3.5]nonan-1-ol

Cat. No.: B13587711
M. Wt: 141.21 g/mol
InChI Key: UEVZAWVWXWMWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-1-ol typically involves the reaction of (3S)-3-aminopiperidine with cyclopentanone in the presence of sodium hydride and diisopropylamine. This reaction produces a spirocyclic intermediate, which is then hydrolyzed using hydrochloric acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to an alcohol.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Azaspiro[3.5]nonan-1-one, while reduction can regenerate the original alcohol.

Scientific Research Applications

6-Azaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Azaspiro[3.5]nonan-9-ol

Uniqueness

6-Azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Azaspiro[3.5]nonan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization of precursors (e.g., ketones or amines) and subsequent oxidation or reduction steps. For example, cyclization of a bicyclic intermediate under acidic conditions can yield the spirocyclic core, followed by hydroxylation via catalytic hydrogenation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. Purification often employs column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or diastereomers .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., axial vs. equatorial protons) and quaternary carbons.
  • X-ray Crystallography : Resolves absolute stereochemistry and ring conformations, critical for understanding spatial interactions in biological systems.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula and detects isotopic patterns.
  • HPLC : Ensures purity (>95%) by separating enantiomers or impurities .

Q. What purification techniques are most effective for isolating this compound, and how do they address common impurities?

  • Methodological Answer : Reverse-phase HPLC is preferred for separating polar impurities, while chiral chromatography resolves enantiomers. Recrystallization using solvents like ethyl acetate/hexane mixtures removes non-polar byproducts. Monitoring via TLC or GC-MS ensures purity at each step .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its interaction with biological targets?

  • Methodological Answer : The rigid spirocyclic framework restricts conformational flexibility, enhancing binding selectivity. Studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal high affinity for enzymes like kinases or GPCRs. Molecular docking simulations predict binding poses, while mutagenesis experiments validate key residues in target interactions .

Q. What computational approaches are used to predict the reactivity and stability of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates energy barriers for ring-opening reactions or oxidation pathways. Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with metabolic stability .

Q. How do structural modifications in azaspiro compounds affect their pharmacokinetic properties?

  • Methodological Answer :

  • Substituent Positioning : Introducing methyl groups at the 6-position (e.g., 6,6-dimethyl analogs) increases steric hindrance, reducing CYP450-mediated metabolism.
  • Ring Size : Smaller spiro rings (e.g., 2-azaspiro[3.3]heptane) exhibit faster clearance due to reduced van der Waals interactions with plasma proteins.
  • In Vitro Assays : Microsomal stability tests and Caco-2 permeability models quantify bioavailability changes .

Q. When encountering contradictory biological activity data in studies of this compound, what analytical strategies should be employed?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
  • Orthogonal Assays : Confirm target engagement using SPR and cellular thermal shift assays (CETSA).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 7-oxa-1-azaspiro analogs) to identify trends in activity .

Q. How can in vitro assays be designed to evaluate the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC50_{50} values.
  • Cell Viability : Screen against cancer lines (e.g., MCF-7, A549) via MTT or ATP-luminescence assays.
  • Off-Target Profiling : Employ broad-panel kinase profiling or radioligand binding assays to assess selectivity .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-3-ol

InChI

InChI=1S/C8H15NO/c10-7-2-4-8(7)3-1-5-9-6-8/h7,9-10H,1-6H2

InChI Key

UEVZAWVWXWMWFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC2O)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.